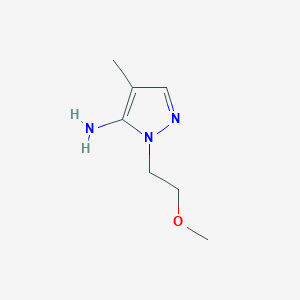

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2-methoxyethyl group is an ether functional group, which consists of two carbon atoms and an oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine” would depend on its specific structure and the conditions under which the reactions are carried out. As a pyrazole derivative, it might undergo reactions typical for this class of compounds, such as electrophilic substitution .

Wissenschaftliche Forschungsanwendungen

Application in Biomedical Engineering: Fibroblast Cell Behavior Regulation

Summary of the Application

Poly(2-Methoxyethyl Acrylate) (PMEA) has been used to regulate the behavior of fibroblast cells, including adhesion, proliferation, migration, differentiation, and collagen production .

Methods of Application

The researchers synthesized poly(ω-methoxyalkyl acrylate)s (PMC x As; x indicates the number of methylene carbons between the ester and ethyl oxygen), with a carbon chain length of x = 2–6, to investigate the regulation of fibroblast cell behavior .

Results or Outcomes

The study found that PMC2A suppressed the cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while PMC4A surfaces enhanced them compared to other PMC x As . These results suggest that PMCxAs could be useful coating materials for use in skin regeneration and wound dressing applications .

Application in Biomedical Engineering: Mimicking Native Blood Vessels

Summary of the Application

PMEA has been used to create anti-thrombogenic surfaces that mimic the inner surface of native blood vessels through the attachment, migration, and monolayer formation of human umbilical vein endothelial cells (HUVECs) .

Methods of Application

The researchers measured adhesion strength using single-cell force spectroscopy. They also detected the attachment and migration of HUVECs on PMEA-analogous substrates, and estimated the migration rate .

Results or Outcomes

The study found that HUVECs could attach and spread on the PMEA surface with stronger adhesion strength than self-adhesion strength, and migration occurred over the surface of analogue polymers . The researchers confirmed that platelets could not adhere to HUVEC monolayers cultured on the PMEA surface . These findings suggest that PMEA can mimic original blood vessels through an antithrombogenic HUVEC monolayer and is thus suitable for the construction of artificial small-diameter blood vessels .

Application in Dentistry: Enhancing Denture Base Resin

Summary of the Application

PMEA has been used to enhance the aging resistance and anti-fouling behavior of denture base resin .

Methods of Application

The researchers prepared acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations. They evaluated the mechanical properties, surface gloss, direct transmittance, and cytotoxicity, along with the distribution of PMEA in the resin .

Results or Outcomes

The study found that resins with low-MW PMEA at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed. The PMEA resin most effectively inhibited biofilm formation, and post-aged resins maintained their mechanical properties and anti-fouling activity .

Application in Organic Synthesis: Ionic Liquids

Summary of the Application

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, a compound similar to “1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine”, has been used in organic synthesis .

Methods of Application

This compound is used as a reagent in organic synthesis .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-6-5-9-10(7(6)8)3-4-11-2/h5H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLHLUGMZVDKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2672175.png)

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)

![4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2672182.png)

![{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol](/img/structure/B2672184.png)

![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)

![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)

![3-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672191.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)